Cyclobutyl 4-trifluoromethylphenyl ketone

描述

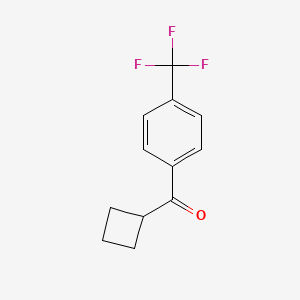

Cyclobutyl 4-trifluoromethylphenyl ketone is a chemical compound with the molecular formula C12H11F3O and a molecular weight of 228.21 g/mol It is characterized by the presence of a cyclobutyl group attached to a 4-trifluoromethylphenyl ketone structure

准备方法

Synthetic Routes and Reaction Conditions

Cyclobutyl 4-trifluoromethylphenyl ketone can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a cyclobutyl boronic acid with a 4-trifluoromethylphenyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure efficient production.

化学反应分析

Types of Reactions

Cyclobutyl 4-trifluoromethylphenyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

科学研究应用

Medicinal Chemistry

1.1 Drug Development

Cyclobutyl 4-trifluoromethylphenyl ketone is recognized for its role as a key intermediate in the synthesis of fluorinated pharmaceuticals. Trifluoromethyl ketones are particularly valuable in drug design because they can enhance the metabolic stability and bioactivity of therapeutic agents. For instance, this compound has been utilized in the asymmetric hydrogenation process to synthesize chiral secondary trifluoroethanols, which are precursors for drugs like Odanacatib and LX-1031 .

1.2 Biological Activity

Research indicates that cyclobutane-containing compounds exhibit notable biological activities, including protective effects against ultraviolet radiation. This suggests potential applications in developing photoprotective agents or skin-care products. The interaction studies involving this compound reveal its reactivity with various biomolecules, influencing binding affinities towards target enzymes or receptors, which is crucial for optimizing drug efficacy.

Organic Synthesis

2.1 Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. The presence of both the cyclobutyl and trifluoromethyl groups allows for diverse reactivity patterns that can be exploited in synthetic pathways.

2.2 Case Studies

- Synthesis of Trifluoroethyl-Substituted Ketones : This compound has been applied in synthesizing trifluoroethyl-substituted ketones from aldehydes and cyclohexanones, showcasing its utility as a synthetic intermediate .

- Fluorinated Pharmacons : this compound has been highlighted as a synthon in constructing fluorinated pharmacons, emphasizing its significance in medicinal chemistry .

Agricultural Chemistry

3.1 Herbicides

The compound is also noted for its application as a precursor in the synthesis of agrochemicals, including herbicides. Its derivatives have shown effectiveness as pre-emergence proherbicides used in crops such as maize and sugarcane, indicating its relevance in agricultural practices .

作用机制

The mechanism of action of Cyclobutyl 4-trifluoromethylphenyl ketone involves its interaction with molecular targets through its ketone and trifluoromethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.

相似化合物的比较

Similar Compounds

Cyclobutyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

4-trifluoromethylphenyl ketone: Lacks the cyclobutyl group, affecting its steric properties and reactivity.

Uniqueness

Cyclobutyl 4-trifluoromethylphenyl ketone is unique due to the combination of the cyclobutyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific applications.

生物活性

Cyclobutyl 4-trifluoromethylphenyl ketone (CBTFK) is a compound of interest due to its unique structural features and potential biological activities. This article synthesizes current research findings on the biological activity of CBTFK, including its effects on various biological targets, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

CBTFK features a cyclobutyl ring and a trifluoromethyl group attached to a phenyl ketone. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can significantly influence the compound's biological activity.

Biological Activity Overview

Research indicates that CBTFK exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives with electron-withdrawing groups like trifluoromethyl have shown enhanced activity against prostate cancer cells compared to their non-fluorinated analogs .

- Enzyme Inhibition : The presence of the trifluoromethyl group may enhance interactions with enzyme targets. For example, related compounds have been shown to moderately inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes .

- Cytotoxicity : In vitro studies have demonstrated that certain derivatives of phenyl ketones exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells .

Structure-Activity Relationship (SAR)

The biological activity of CBTFK can be influenced by its structural components:

- Trifluoromethyl Group : The introduction of a trifluoromethyl group at the para position of the phenyl ring has been associated with increased potency in inhibiting androgen receptor signaling pathways. This modification enhances binding affinity due to stronger electron-withdrawing effects, which stabilize the interaction with target proteins .

- Cyclobutyl Ring : The four-membered cyclobutyl structure may contribute to conformational rigidity, potentially facilitating better alignment with biological targets compared to more flexible structures .

Case Studies and Experimental Findings

-

Inhibition of Prostate Cancer Cell Growth :

- A study evaluated the effectiveness of CBTFK analogs in inhibiting prostate cancer cell lines. Results indicated that compounds bearing the trifluoromethyl group displayed IC50 values significantly lower than those of standard treatments like bicalutamide, suggesting superior efficacy in hormone-refractory models .

- Enzyme Activity Assessment :

-

Molecular Docking Studies :

- Molecular docking simulations revealed that the trifluoromethyl group's electronegative nature allows for favorable interactions with active site residues in target enzymes. This supports the hypothesis that such modifications can lead to increased biological activity through enhanced binding interactions .

Data Summary Table

| Compound | Target | IC50 Value (μM) | Biological Activity |

|---|---|---|---|

| This compound | Prostate Cancer Cells | 124 | Inhibits cell growth |

| Related Trifluoromethyl Derivative | AChE | 10.4 | Moderate inhibition |

| Related Trifluoromethyl Derivative | BChE | 7.7 | Moderate inhibition |

属性

IUPAC Name |

cyclobutyl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-12(14,15)10-6-4-9(5-7-10)11(16)8-2-1-3-8/h4-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKVOFYZQVIBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642541 | |

| Record name | Cyclobutyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-40-8 | |

| Record name | Cyclobutyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。